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molecular formula C5H10N2OS B025580 Thiomorpholine-3-carboxamide CAS No. 103742-31-0

Thiomorpholine-3-carboxamide

Cat. No. B025580
M. Wt: 146.21 g/mol
InChI Key: WTBJIFNMKOKRJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06716833B2

Procedure details

To a solution of 0.28 g (0.56 mmol) of 2,2-dimethyl-4-[(4-{[5-(tetrahydro-2H-pyran-2-yloxy)-2-pentynyl]oxy}phenyl)sulfonyl]-3-thiomorpholine carboxylic acid and 0.091 g (0.675 mmol) of 1-hydroxybenzotriazole in 2.5 mL of DMF was added 0.151 g (0.788 mmol) of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and stirred at room temperature for 1 h. Then 0.173 mL (2.8 mmol) of 50% aqueous hydroxylamine was added and the reaction was stirred for 18 h. The resulting mixture was diluted with ethyl acetate, washed with water, brine, dried over MgSO4, filtered and concentrated in vacuo. The residue was chromatographed on silica gel eluting with 5% methanol/dichloromethane. The product was triturated with ether to provide 0.024 g (8%) of N-hydroxy-2,2-dimethyl-4-[(4-{[5-tetrahydro-2H-pyran-2-yloxy)-2-pentynyl]oxy}phenyl)sulfonyl]-3-thiomorpholine carboxamide as a white solid.
Name
2,2-dimethyl-4-[(4-{[5-(tetrahydro-2H-pyran-2-yloxy)-2-pentynyl]oxy}phenyl)sulfonyl]-3-thiomorpholine carboxylic acid
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.091 g
Type
reactant
Reaction Step One
Quantity
0.151 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.173 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2]1(C)[S:7][CH2:6][CH2:5][N:4](S(C2C=CC(OCC#CCCOC3CCCCO3)=CC=2)(=O)=O)[CH:3]1[C:30]([OH:32])=O.O[N:35]1C2C=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC.NO>CN(C=O)C.C(OCC)(=O)C>[NH:4]1[CH2:5][CH2:6][S:7][CH2:2][CH:3]1[C:30]([NH2:35])=[O:32] |f:2.3|

Inputs

Step One
Name
2,2-dimethyl-4-[(4-{[5-(tetrahydro-2H-pyran-2-yloxy)-2-pentynyl]oxy}phenyl)sulfonyl]-3-thiomorpholine carboxylic acid
Quantity
0.28 g
Type
reactant
Smiles
CC1(C(N(CCS1)S(=O)(=O)C1=CC=C(C=C1)OCC#CCCOC1OCCCC1)C(=O)O)C
Name
Quantity
0.091 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
0.151 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
2.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.173 mL
Type
reactant
Smiles
NO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred for 18 h
Duration
18 h
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel eluting with 5% methanol/dichloromethane
CUSTOM
Type
CUSTOM
Details
The product was triturated with ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1C(CSCC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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